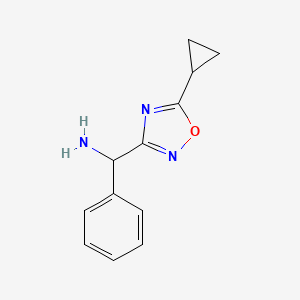

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine

Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a small organic molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a phenyl-bearing methanamine moiety at the 3-position. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the methanamine group allows for salt formation (e.g., hydrochloride), improving solubility and bioavailability . This compound is primarily utilized as an intermediate in synthesizing pharmacologically active agents, such as G protein-coupled receptor (GPCR) agonists and antiviral candidates .

Properties

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-10(8-4-2-1-3-5-8)11-14-12(16-15-11)9-6-7-9/h1-5,9-10H,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBWMPDBSVSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazoles without the need for protective groups. Another common method involves the use of p-toluenesulfonic acid (PTSA)–ZnCl2 as a catalyst for the synthesis of aniline derivatives from amidoximes and organic nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions such as those mentioned above can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve ambient to elevated temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxadiazole derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent in treating various diseases. Its oxadiazole moiety is known for its biological activity, including anti-inflammatory and antimicrobial properties.

Case Studies

- Anti-cancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine derivatives can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Another study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications

- Polymer Modification : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .

- Coatings : The compound's ability to form stable films renders it useful in protective coatings that require resistance to chemicals and UV radiation. This application is particularly relevant in industries such as automotive and aerospace .

Agricultural Chemistry

In agricultural applications, this compound has potential as a pesticide or herbicide.

Research Insights

- Pesticidal Activity : Studies have indicated that compounds containing oxadiazole structures can exhibit insecticidal properties. Preliminary tests suggest that this compound may disrupt the nervous system of pests, leading to effective pest control without harming beneficial insects .

- Herbicidal Properties : Research is ongoing to evaluate the herbicidal efficacy of this compound against common agricultural weeds. The preliminary results indicate selective toxicity towards certain weed species while being safe for crops .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical properties |

| Protective coatings | Resistance to chemicals and UV radiation | |

| Agricultural Chemistry | Pesticides | Disrupts pest nervous systems |

| Herbicides | Selective toxicity towards weeds |

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility, critical for oral bioavailability. In contrast, POPA’s carboxylic acid group provides intrinsic solubility but limits blood-brain barrier penetration .

- Lipophilicity : The cyclopropyl group in the target compound offers a balance between lipophilicity (logP ~2.1) and metabolic stability, whereas the propyl analog (logP ~3.0) may face faster clearance due to higher hydrophobicity .

- Metabolic Stability : Cyclopropyl substitution resists oxidation compared to methyl or propyl groups, as demonstrated in preclinical studies of related oxadiazole derivatives .

Biological Activity

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- SMILES : C1CC1C2=NC(=NO2)C(C)C(C)C

This structure includes a cyclopropyl group and an oxadiazole ring, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented in public databases or literature. However, related compounds with similar structures have shown promising results.

Antimicrobial Activity

A study focusing on monomeric alkaloids demonstrated that compounds with oxadiazole structures exhibited significant antimicrobial properties. For instance:

| Compound | MIC against E. coli (mg/mL) | MIC against Bacillus mycoides (mg/mL) | MIC against C. albicans (mg/mL) |

|---|---|---|---|

| Compound 12a | 0.0195 | 0.0048 | 0.0048 |

| Compound 15 | 0.0048 | 0.0098 | 0.039 |

These findings suggest that derivatives of the oxadiazole class can be effective against various pathogens .

Case Studies and Research Findings

- Antibacterial Properties : A study evaluated several oxadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring could enhance activity against specific strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar studies have reported that oxadiazole derivatives exhibit antifungal properties against strains like Candida albicans. The structure-activity relationship (SAR) highlighted that the presence of specific substituents on the phenyl ring significantly influenced antifungal efficacy .

- Mechanism of Action : Although specific mechanisms for this compound are not well-documented, compounds within the oxadiazole family have been shown to disrupt cell wall synthesis in bacteria and inhibit fungal growth by interfering with ergosterol biosynthesis .

Q & A

What are the optimal synthetic routes for (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound can be synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives or through reductive amination. For example, describes a reductive amination protocol using NaBHCN in MeOH/AcOH, yielding 31% for a structurally similar oxadiazole-methanamine derivative . Cyclopropyl-substituted oxadiazoles, as in , are synthesized via cyclization of cyano derivatives with hydroxylamine, achieving yields up to 87% under optimized conditions (e.g., reflux in ethanol, 12 h) . Key factors affecting yield include stoichiometry of reactants, choice of reducing agent (e.g., NaBHCN vs. NaBH), and reaction time.

How can NMR spectroscopy confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

H NMR is critical for verifying the cyclopropyl group (δ 1.2–1.3 ppm, multiplet for cyclopropyl protons) and methanamine moiety (δ 4.4–4.5 ppm, singlet for -CH-NH) . Aromatic protons from the phenyl ring typically appear as doublets (δ 7.4–8.4 ppm, J = 8–8.4 Hz). Impurities like unreacted precursors or byproducts (e.g., oxadiazole ring-opened derivatives) can be identified via unexpected peaks or integration mismatches. Comparative analysis with literature data (e.g., and ) is essential for validation.

What role does the cyclopropyl substituent play in the stability and reactivity of 1,2,4-oxadiazole-containing compounds?

Level: Advanced

Methodological Answer:

The cyclopropyl group introduces ring strain, enhancing electrophilicity at the oxadiazole C3 position, which may influence reactivity in nucleophilic substitutions or cycloadditions. and show that cyclopropyl-substituted oxadiazoles are stable under acidic conditions (e.g., DMSO-d in NMR studies), but may undergo ring-opening under strong bases or elevated temperatures . Computational studies (e.g., DFT) can model strain effects and predict sites of reactivity, as suggested by the exact mass data in for related derivatives .

How do sulfonamide or thiophene substituents in analogous compounds affect biological activity?

Level: Advanced

Methodological Answer:

and compare benzenesulfonamide (8a) and thiophene-sulfonamide (8r) derivatives, highlighting substituent-dependent activity. The sulfonamide group in 8a enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase), while the thiophene in 8r may improve membrane permeability due to lipophilicity . Structure-activity relationship (SAR) studies should evaluate substituent electronic (Hammett σ values) and steric effects via enzymatic assays (e.g., IC measurements).

What challenges arise in purifying this compound, and what chromatographic methods are effective?

Level: Basic

Methodological Answer:

Purification challenges include polar byproducts (e.g., unreacted amines) and residual solvents. notes that oxadiazole-methanamine derivatives are often purified via silica gel chromatography (EtOAc/hexane gradients) or reverse-phase HPLC (C18 column, MeCN/HO mobile phase) . For hydrochloride salts (e.g., ), recrystallization from ethanol/MTBE mixtures yields high-purity solids .

Are computational models available to predict metabolic pathways or pharmacokinetics?

Level: Advanced

Methodological Answer:

In silico tools like SwissADME or GLORY can predict metabolic sites (e.g., oxidation of cyclopropyl to cyclopropanol) and pharmacokinetic parameters (logP, bioavailability). ’s exact mass data (258.099358) aids in metabolite identification via LC-MS/MS . Molecular docking (AutoDock Vina) can simulate interactions with cytochrome P450 enzymes to prioritize in vitro metabolic studies.

How can yield discrepancies in oxadiazole syntheses guide optimization strategies?

Level: Advanced

Methodological Answer:

(87% yield) and (63% yield) highlight the impact of substituents and reaction conditions. Lower yields in thiophene derivatives ( ) may stem from steric hindrance during cyclization . Systematic optimization via Design of Experiments (DoE) can test variables like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. Real-time monitoring (e.g., in situ IR) helps identify kinetic bottlenecks.

What in vitro assays are suitable for evaluating enzyme inhibition activity?

Level: Advanced

Methodological Answer:

Carbonic anhydrase inhibition (as in ) can be assessed via stopped-flow CO hydration assays . For receptor-targeted studies (e.g., serotonin receptors, ), radioligand binding assays (e.g., H-LSD for 5-HT) or functional assays (cAMP accumulation) are appropriate. Dose-response curves (0.1–100 µM) and controls (e.g., GR127935 in ) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.